![molecular formula C7H14N2 B13841061 Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate is a chemical compound that serves as an intermediate in the synthesis of hybrid antibacterial agents. It exhibits inhibitory activities towards DNA Polymerase-Topoisomerase. The molecular formula of this compound is C11H10D4F6N2O2, and it has a molecular weight of 324.26.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate typically involves multiple steps. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the development of antibacterial agents.
Medicine: It is involved in the synthesis of compounds that inhibit DNA Polymerase-Topoisomerase, which is crucial for antibacterial activity.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate involves its inhibitory effect on DNA Polymerase-Topoisomerase. This enzyme is essential for DNA replication and transcription. By inhibiting this enzyme, the compound disrupts the replication process, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are used in various biomedical applications.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds exhibit potent activities against FGFR1, 2, and 3, and are used in cancer research.
Uniqueness
Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate is unique due to its specific inhibitory activity towards DNA Polymerase-Topoisomerase, making it a valuable intermediate in the synthesis of antibacterial agents.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
130.22 g/mol |
IUPAC Name |
5,5,7,7-tetradeuterio-2,3,4,4a,6,7a-hexahydro-1H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/i4D2,5D2 |
InChI Key |
KSCPLKVBWDOSAI-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(C2CCCNC2C(N1)([2H])[2H])[2H] |
Canonical SMILES |
C1CC2CNCC2NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



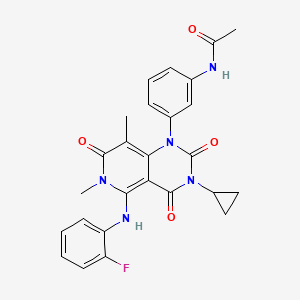
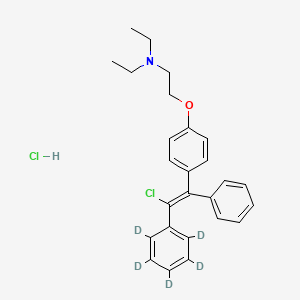
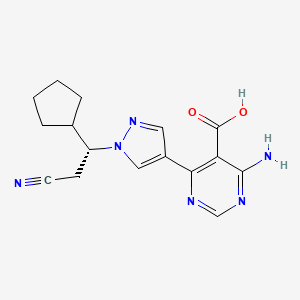
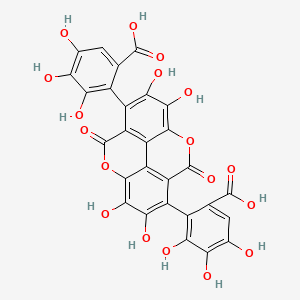
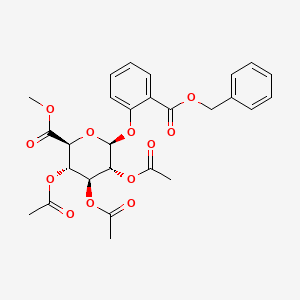

![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
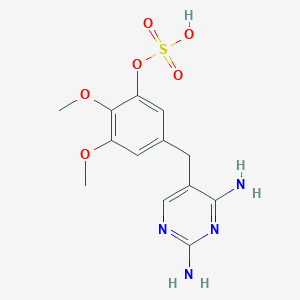
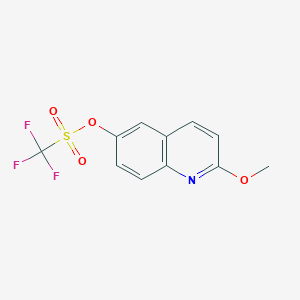
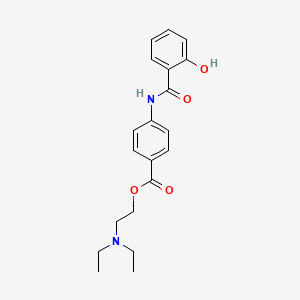

![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
